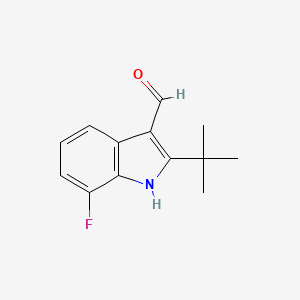

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

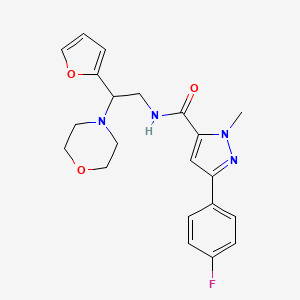

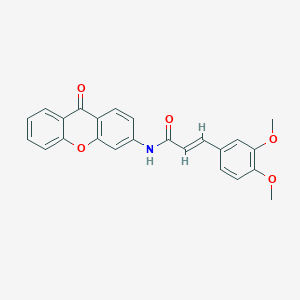

“2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde” is a type of indole compound . It has a molecular formula of C13H14FNO and an average mass of 219.255 Da . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a topic of interest in recent years . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids . They are important types of molecules and natural products and play a main role in cell biology .Molecular Structure Analysis

The molecular structure of “this compound” consists of a tert-butyl group and a fluoro group attached to an indole ring, with a carbaldehyde group at the 3-position of the indole .Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, leveraging the tert-butyl group for activation and as a chiral directing group. This approach facilitates the synthesis of a wide array of enantioenriched amines, highlighting the utility of tert-butyl substituted compounds in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Fluorination Chemistry

The study of tert-butyl-substituted phenylsulfur trifluorides, including 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, has revealed their effectiveness as fluorinating agents. These compounds demonstrate high thermal stability and resistance to aqueous hydrolysis, making them suitable for various fluorination reactions, including the introduction of fluorine atoms into molecules for drug discovery and other applications (Umemoto, Singh, Xu, & Saito, 2010).

Palladium-Catalyzed Intramolecular Annulations

The palladium-catalyzed intramolecular annulation of alkynes, including those derived from tert-butyl-imines of indole carbaldehydes, has been shown to efficiently produce gamma-carboline derivatives. This method leverages the structural features of tert-butyl substituted indole carbaldehydes to synthesize complex heterocyclic structures, underscoring the importance of tert-butyl groups in facilitating cyclization reactions (Zhang & Larock, 2003).

Organic Optoelectronic Applications

Tert-butyl-substituted pyrene derivatives, including tert-butyl-1,3-dimethylpyrene carbaldehydes, have been investigated for their potential in organic optoelectronic applications. The structural influence of the tert-butyl group on photophysical properties and electrochemical characteristics highlights the potential of these compounds in the development of organic light-emitting devices (OLEDs) and for studying the fluorescent structure-property relationship of alkynyl-functionalized pyrene derivatives (Hu, Feng, Seto, Iwanaga, Era, Matsumoto, Tanaka, & Yamato, 2013).

Direcciones Futuras

The future directions for “2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde” could involve further exploration of its synthesis methods, its potential biological activities, and its role in multicomponent reactions . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Propiedades

IUPAC Name |

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c1-13(2,3)12-9(7-16)8-5-4-6-10(14)11(8)15-12/h4-7,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULVSIXUFWLHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N1)C(=CC=C2)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopentylpropanamido)benzofuran-2-carboxamide](/img/structure/B2674825.png)

![3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2674839.png)

![Tert-butyl N-[[(3S,4S)-4-aminooxolan-3-yl]methyl]carbamate](/img/structure/B2674841.png)

![propyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2674842.png)

![6-methyl-4-oxo-N-[1-(2-thienyl)propyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2674848.png)